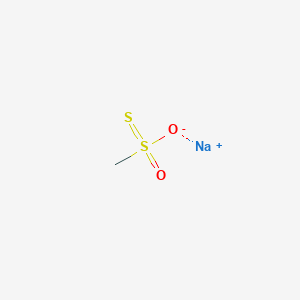

Methanesulfonothioic acid, sodium salt

描述

Methanesulfonothioic acid, sodium salt (CAS: 1950-85-2; molecular formula: CHNaO₃S₂), also known as sodium methanethiosulfonate, is a reactive organosulfur compound. It is the sodium salt of methanesulfonothioic acid, characterized by a sulfonothioate (-S-SO₂-) group. This ionic compound is highly water-soluble due to its sodium counterion, enabling its use in aqueous biochemical systems .

属性

CAS 编号 |

1950-85-2 |

|---|---|

分子式 |

CH4NaO2S2 |

分子量 |

135.17 g/mol |

IUPAC 名称 |

sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |

InChI 键 |

RLWZPSCEASZJLH-UHFFFAOYSA-N |

SMILES |

CS(=O)(=S)[O-].[Na+] |

手性 SMILES |

CS(=O)(=S)[O-].[Na+] |

规范 SMILES |

CS(=O)(=S)O.[Na] |

其他CAS编号 |

1950-85-2 |

Pictograms |

Irritant |

相关CAS编号 |

44059-82-7 (Parent) |

同义词 |

Methanesulfonothioic Acid, Sodium Salt; Na-MTS; Methanesulfonothioic Acid Sodium Salt; |

产品来源 |

United States |

作用机制

Mode of Action

It is known that methanesulfonate esters, which are structurally related to sodium methanesulfonothioate, act as biological alkylating agents. They undergo bond fission and react within the intracellular milieu.

相似化合物的比较

Structural and Functional Differences

Reactivity and Mechanism

All methanethiosulfonate (MTS) reagents react with thiols via nucleophilic substitution, forming disulfide bonds. However, substituents influence reaction kinetics:

- Sodium salt : Ionic nature accelerates reactions in aqueous media but limits membrane penetration .

- Alkyl esters (e.g., MMTS, butyl) : Neutrality and hydrophobicity enhance membrane permeability but require organic solvents for solubility .

- Hydroxyethyl derivative : Polar hydroxyl group balances solubility in both aqueous and organic phases .

Physicochemical Properties

| Property | Sodium Salt | MMTS | Butyl Ester | Hydroxyethyl Ester |

|---|---|---|---|---|

| Molecular Weight | 148.18 | 126.19 | 168.28 | 156.24 |

| Solubility | Water | Chloroform | Chloroform | Water/methanol |

| Charge at pH 7.4 | Anionic | Neutral | Neutral | Neutral |

Sodium Salt in Ion Channel Studies

In studies of voltage-gated proton channels, the sodium salt modified cysteine residues in the closed state (pH 7.4), while structural models derived from crystals (inactivated state) showed discrepancies, highlighting conformational dependence of MTS reactivity .

Alkyl Esters in Membrane Protein Probing

Butyl methanethiosulfonate’s lipophilicity enabled efficient labeling of transmembrane domains in GABA receptors, providing insights into channel gating mechanisms .

Biotinylated Derivatives for Affinity Tagging

Biocytinamidoethyl methanethiosulfonate’s biotin tag facilitated the isolation of thiol-modified proteins via streptavidin beads, streamlining proteomic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。